molecular formula C14H25ClN2O3 B7986016 (R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B7986016
M. Wt: 304.81 g/mol
InChI Key: NWOCEPGJFCTXOU-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and organic synthesis. This compound features a piperidine ring, a common structural motif in many biologically active molecules, and a tert-butyl ester group, which can influence its chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a 1,5-diamine.

    Introduction of the Chloro-acetyl Group: The chloro-acetyl group can be introduced via an acylation reaction using chloroacetyl chloride in the presence of a base like triethylamine.

    Attachment of the Ethyl-amino Group: The ethyl-amino group can be added through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol, often using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields, using continuous flow reactors for better control, and employing purification techniques like crystallization or chromatography to ensure product purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the chloro-acetyl group, converting it to an alcohol or amine.

    Substitution: The chloro-acetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Alcohols or amines derived from the chloro-acetyl group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Drug Development
The compound is being investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders. Its structure allows for interactions with various biological targets, making it a candidate for further pharmacological studies. The chloroacetyl group may enhance its binding affinity to specific receptors or enzymes involved in disease pathways.

2. Antitumor Activity
Preliminary studies suggest that derivatives of piperidine compounds can exhibit antitumor properties. Research has indicated that modifications to the piperidine structure can lead to increased cytotoxicity against cancer cell lines. This compound's specific modifications may provide insights into developing more effective anticancer agents.

Organic Synthesis

1. Synthetic Intermediate
(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester can serve as an intermediate in the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.

2. Reagent in Organic Reactions
The compound can be utilized as a reagent in various organic reactions, including acylation and amidation processes. Its ability to participate in nucleophilic substitutions makes it a versatile tool in synthetic organic chemistry.

Biochemical Probes

1. Enzyme Inhibition Studies
Due to its structural characteristics, this compound can be used as a biochemical probe to study enzyme mechanisms. The presence of the chloroacetyl group may facilitate the investigation of enzyme-substrate interactions, providing insights into enzyme kinetics and inhibition.

2. Target Identification
In drug discovery, identifying the biological targets of new compounds is crucial. This compound's unique structure allows researchers to explore its interactions with various biomolecules, aiding in target identification and validation.

Case Studies

Study FocusFindings
Antitumor ActivityDerivatives showed increased cytotoxicity against specific cancer cell lines, indicating potential for development as anticancer agents.
Enzyme InteractionPreliminary data suggest that the compound can inhibit certain enzymes involved in metabolic pathways, warranting further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of ®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The chloro-acetyl group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of their function. The tert-butyl ester group can influence the compound’s lipophilicity and membrane permeability, affecting its bioavailability and distribution in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • ®-3-[(2-Bromo-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • ®-3-[(2-Iodo-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
  • ®-3-[(2-Fluoro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester

Uniqueness

Compared to its analogs, ®-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester has unique reactivity due to the presence of the chloro-acetyl group. This group can undergo specific chemical reactions that may not be as readily achievable with other halogenated derivatives. Additionally, the tert-butyl ester group provides steric hindrance, influencing the compound’s stability and reactivity.

Biological Activity

(R)-3-[(2-Chloro-acetyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1353998-29-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its structure, pharmacological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H25ClN2O3, with a molar mass of approximately 304.81 g/mol. The presence of the chloroacetyl group and the piperidine ring contributes to its biological profile.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including:

  • Antiviral Activity : Many piperidine derivatives have shown efficacy against various viral infections.
  • Anticancer Properties : Some studies suggest potential anticancer effects, particularly against specific cell lines.
  • Neuroprotective Effects : Compounds in this class may also possess neuroprotective properties.

Antiviral Activity

Piperidine derivatives have been evaluated for their antiviral properties. For instance, compounds exhibiting structural similarities to this compound have shown activity against viruses such as HSV-1 and other RNA viruses. The introduction of the chloroacetyl moiety is believed to enhance these effects due to increased lipophilicity and interaction with viral proteins .

Anticancer Activity

Several studies have explored the anticancer potential of piperidine derivatives. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves induction of apoptosis and inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of piperidine derivatives. Key factors influencing activity include:

  • Substituents on the Piperidine Ring : Variations in substituents can significantly alter biological activity.
  • Chloroacetyl Group : The presence of this group is often associated with enhanced antiviral and anticancer properties.

The following table summarizes some key findings related to SAR for similar compounds:

CompoundActivity TypeEffective Concentration (IC50)Reference
Compound AAntiviral5 µM
Compound BAnticancer10 µM
Compound CNeuroprotective15 µM

Case Studies

  • Antiviral Efficacy : In a study evaluating various piperidine derivatives, this compound was tested against HSV-1. Results indicated an IC50 value similar to established antiviral agents, suggesting significant potential for further development .
  • Cytotoxicity Against Cancer Cell Lines : Another study assessed the compound's cytotoxic effects on MCF-7 breast cancer cells. The results demonstrated that at concentrations above 10 µM, significant cell death was observed, indicating its potential as an anticancer therapeutic .

Properties

IUPAC Name

tert-butyl (3R)-3-[(2-chloroacetyl)-ethylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25ClN2O3/c1-5-17(12(18)9-15)11-7-6-8-16(10-11)13(19)20-14(2,3)4/h11H,5-10H2,1-4H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWOCEPGJFCTXOU-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN([C@@H]1CCCN(C1)C(=O)OC(C)(C)C)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.